molecular formula C6H16ClNO B13480823 2-Methyl-4-(methylamino)butan-1-ol hydrochloride

2-Methyl-4-(methylamino)butan-1-ol hydrochloride

Cat. No.: B13480823
M. Wt: 153.65 g/mol
InChI Key: IMLQDILMOUFTKI-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylamino)butan-1-ol hydrochloride is a chemical compound that belongs to the class of alcohols and amines. It is characterized by the presence of a methyl group, a methylamino group, and a butanol backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methylamino)butan-1-ol hydrochloride typically involves the reaction of 2-methyl-4-(methylamino)butan-1-ol with hydrochloric acid. The reaction conditions usually include:

    Temperature: Room temperature or slightly elevated temperatures.

    Solvent: Common solvents include water or ethanol.

    Reaction Time: The reaction is generally completed within a few hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methylamino)butan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or alcohols.

Scientific Research Applications

2-Methyl-4-(methylamino)butan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylamino)butan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(methylamino)butan-2-ol: Similar structure but with different positional isomerism.

    2-Ethyl-2-(methylamino)methyl butan-1-ol: Contains an ethyl group instead of a methyl group.

    4-(methylamino)butan-1-ol: Lacks the methyl group on the butanol backbone.

Uniqueness

2-Methyl-4-(methylamino)butan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

2-methyl-4-(methylamino)butan-1-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-6(5-8)3-4-7-2;/h6-8H,3-5H2,1-2H3;1H

InChI Key

IMLQDILMOUFTKI-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC)CO.Cl

Origin of Product

United States

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